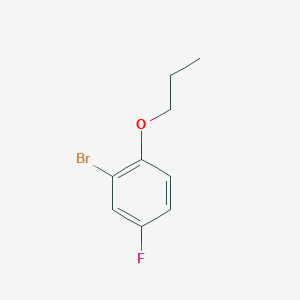

2-Bromo-4-(2-methylphenyl)-1-butene

説明

2-Bromo-4-(2-methylphenyl)-1-butene is a brominated organic compound that is related to various research studies in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions can offer insights into the properties and potential reactivity of 2-Bromo-4-(2-methylphenyl)-1-butene.

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 1-bromo-3-buten-2-one as a building block in organic synthesis is investigated, highlighting the use of lithium aluminium hydride for reduction and the formation of heterocycles and carbocycles . Similarly, the synthesis of (Z)-1-bromo-2-methyl-1-butene is achieved through a Wittig-Horner reaction, demonstrating the utility of brominated butenes in organic synthesis . These methods could potentially be adapted for the synthesis of 2-Bromo-4-(2-methylphenyl)-1-butene.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity. The crystal structure of 1,4-Bis(p-bromophenoxy) butane is determined using single-crystal X-ray analysis, providing detailed information about the conformation of the methylene chain . Additionally, the molecular structure of 1-bromo-3-methyl-2-butene is studied using electron diffraction, revealing the predominance of the gauche conformer . These studies suggest that the molecular structure of 2-Bromo-4-(2-methylphenyl)-1-butene could also be determined using similar techniques to predict its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated butenes is explored in several papers. The photodissociation of 2-bromo-1-butene produces 1-buten-2-yl radicals, which undergo various dissociation channels, including C-C and C-H fission . This indicates that 2-Bromo-4-(2-methylphenyl)-1-butene may also undergo similar radical reactions under photolytic conditions. Furthermore, the reactivity of 1-bromo-4-tert-butyl-2,6-di(formyl)benzene in the synthesis of organoselenium compounds and the unexpected formation of a cyclic selenenate ester suggest complex reactivity that could be relevant to the study of 2-Bromo-4-(2-methylphenyl)-1-butene .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The crystal structure of 2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate reveals intermolecular interactions that stabilize the structure . These findings can be extrapolated to predict the physical properties of 2-Bromo-4-(2-methylphenyl)-1-butene, such as solubility and melting point. Additionally, the electron diffraction study of 1-bromo-3-methyl-2-butene provides geometrical parameters that could be compared to those of 2-Bromo-4-(2-methylphenyl)-1-butene to understand its physical state and stability .

科学的研究の応用

Photodissociation and Radical Formation

2-Bromo-1-butene, a compound structurally related to 2-Bromo-4-(2-methylphenyl)-1-butene, has been studied for its photodissociation properties. When photodissociated under collisionless conditions, it produces 1-buten-2-yl radicals with various internal energies, leading to different dissociation channels. These radicals undergo C-C and C-H fission, forming products like allene, methyl, H + 1-butyne, and H + 1,2-butadiene (Miller et al., 2005).

Building Block in Organic Synthesis

1-Bromo-3-buten-2-one has been investigated as a building block in organic synthesis. It is effectively reduced to its corresponding alcohol and can react with primary amines to yield 5-membered aza-heterocycles. It also interacts with activated methylene compounds, although yields are unsatisfactory in one-pot procedures (Westerlund, Gras & Carlson, 2001).

Synthesis Processes

The synthesis of (Z)-1-Bromo-2-methyl-1-butene, a compound similar to 2-Bromo-4-(2-methylphenyl)-1-butene, has been achieved through a Wittig-Horner reaction from butanone, showing an overall yield of 53.2% (He, 2004).

Stereospecific Addition Reactions

A study on disilyne RSi≡SiR reactions with butenes, including 2-butenes, demonstrated a stereospecific addition, leading to the formation of disilacyclobutenes. These reactions are guided by interactions between the LUMO of disilyne and the HOMO of 2-butene (Kinjo et al., 2007).

Carbonyl Allylation

1-Bromo-2-butene has been used in γ-syn-selective carbonyl allylation processes with tin(II) iodide and tetrabutylammonium bromide, producing syn-2-methyl-3-buten-1-ols (Masuyama, Kishida & Kurusu, 1996).

Intermediate in Pharmaceutical Synthesis

2-Bromo-6-methoxynaphthalene, synthesized from compounds similar to 2-Bromo-4-(2-methylphenyl)-1-butene, is an essential intermediate in preparing non-steroidal anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010).

作用機序

Target of Action

It is known that this compound belongs to the class of haloketones . Haloketones are often used as intermediates in organic synthesis and can serve as precursors in the synthesis of various organic compounds .

Mode of Action

It is known that this compound possesses a bromine atom at position 2 and a methyl group at the 4-position on the aromatic ring . These functional groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Biochemical Pathways

Derivatives of propiophenone, to which this compound belongs, are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds .

Pharmacokinetics

It is known that this compound is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform . This could potentially influence its bioavailability and distribution in the body.

Result of Action

It is known that this compound is a versatile and reactive compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Action Environment

It is known that this compound is a solid at room temperature and has a boiling point of 27457 ℃ . These physical properties could potentially influence its stability and reactivity under different environmental conditions.

特性

IUPAC Name |

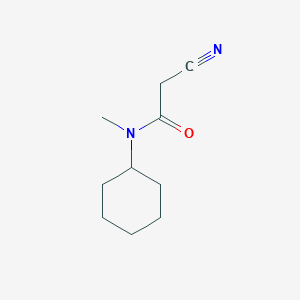

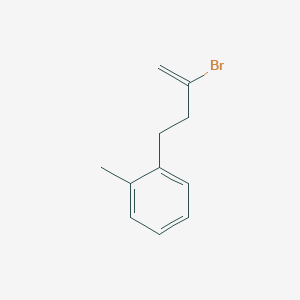

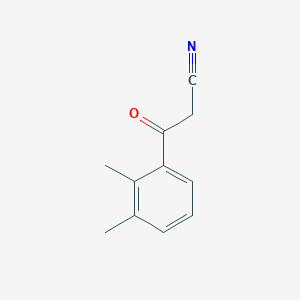

1-(3-bromobut-3-enyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLQRYSPKQJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641120 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2-methylphenyl)-1-butene | |

CAS RN |

6502-17-6 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)